4-nitro-1H-indol-5-ol
Overview
Description
4-Nitro-1H-indol-5-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The presence of a nitro group at the 4-position and a hydroxyl group at the 5-position of the indole ring imparts unique chemical and biological properties to this compound.
Mechanism of Action
Indole derivatives are a significant class of compounds in natural products and drugs . They play a crucial role in cell biology and have been found in many important synthetic drug molecules . These compounds bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Target of Action
The primary targets of indole derivatives can vary widely depending on the specific compound and its structure. They can interact with a range of biological targets, including various enzymes, receptors, and proteins .
Mode of Action
The mode of action of indole derivatives involves their interaction with these targets, leading to changes in cellular processes. The specific interactions and changes again depend on the particular compound .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely. These properties impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
The molecular and cellular effects of indole derivatives’ action can include changes in cell signaling, gene expression, and metabolic processes, among others .
Action Environment
Environmental factors can influence the action, efficacy, and stability of indole derivatives. These factors can include pH, temperature, presence of other compounds, and specific characteristics of the biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-1H-indol-5-ol typically involves the nitration of 1H-indol-5-ol. One common method is the reaction of 1H-indol-5-ol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-1H-indol-5-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Various electrophiles can be used for substitution reactions, often under basic or acidic conditions depending on the desired product.
Major Products:
Reduction: 4-Amino-1H-indol-5-ol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
4-Nitro-1H-indol-5-ol has several applications in scientific research:
Comparison with Similar Compounds
4-Amino-1H-indol-5-ol: Similar structure but with an amino group instead of a nitro group.
5-Nitroindole: Lacks the hydroxyl group at the 5-position.
Indole-3-carbinol: Contains a carbinol group at the 3-position instead of a nitro group at the 4-position.
Uniqueness: 4-Nitro-1H-indol-5-ol is unique due to the presence of both a nitro group and a hydroxyl group on the indole ring. This combination imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
4-nitro-1H-indol-5-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-2-1-6-5(3-4-9-6)8(7)10(12)13/h1-4,9,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETYFVFLZKTNQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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